![molecular formula C8H14N2O B567589 6,9-Diazaspiro[4.5]decan-7-one CAS No. 1246396-45-1](/img/structure/B567589.png)
6,9-Diazaspiro[4.5]decan-7-one
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Overview
Description
6,9-Diazaspiro[4.5]decan-7-one is a heterocyclic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound features a spirocyclic structure, which is characterized by a bicyclic system where two rings share a single atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazaspiro[4.5]decan-7-one can be achieved through several synthetic routes. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is typically carried out at a temperature range of 150-200°C for 0.5-2 hours, resulting in the formation of the desired spirocyclic compound . The crude product is then purified through recrystallization using ethanol and gac, yielding white crystals with a melting point of 154-156°C .
Industrial Production Methods
For industrial-scale production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
6,9-Diazaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C8H16N2
- Molecular Weight : 140.23 g/mol
- CAS Number : 1246396-45-1
- IUPAC Name : 6,9-Diazaspiro[4.5]decane
The compound features a unique spiro structure that contributes to its biological activity, particularly in neurological applications.
Anticonvulsant Activity
One of the primary applications of 6,9-Diazaspiro[4.5]decan-7-one is in the field of anticonvulsant drug development. Research has demonstrated that derivatives of this compound exhibit promising anticonvulsant properties.
-
Efficacy Studies :
- In a study evaluating various derivatives, certain compounds demonstrated significant anticonvulsant activity with effective doses (ED50) much lower than traditional anticonvulsants such as Phenobarbital and Ethosuximide. For instance, one derivative showed an ED50 of 0.0043 mmol/kg, which is approximately 14 times more potent than Phenobarbital .
- Another derivative exhibited an ED50 of 0.019 mmol/kg, outperforming Diphenylhydantoin .
- Neurotoxicity Assessment :
Case Studies
Compound | ED50 (mmol/kg) | Reference Drug | Reference ED50 (mmol/kg) | Potency Comparison |
---|---|---|---|---|
Compound 6g | 0.0043 | Phenobarbital | 0.06 | 14-fold more potent |
Compound 6e | 0.019 | Diphenylhydantoin | 0.034 | 1.8-fold more potent |
Other Potential Applications
While the primary focus has been on its anticonvulsant properties, ongoing research may uncover additional therapeutic uses for this compound:
- Psychotropic Effects : Given its structure, there is potential for exploring its effects on mood disorders and anxiety.
- Drug Design : The spirocyclic framework can serve as a template for designing new classes of pharmaceuticals targeting various neurological conditions.
Mechanism of Action
The mechanism of action of 6,9-Diazaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-Diazaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but includes a sulfur atom, which imparts different chemical properties.
8-Benzyl-1-Thia-4,8-Diazaspiro[4.5]decan-3-one: Another similar compound with a benzyl group, known for its anti-ulcer activity.
Uniqueness
6,9-Diazaspiro[4.5]decan-7-one is unique due to its specific spirocyclic structure and the absence of additional functional groups like sulfur or benzyl. This simplicity allows for versatile modifications and applications in various fields of research and industry .
Biological Activity
6,9-Diazaspiro[4.5]decan-7-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which includes two nitrogen atoms. This structural characteristic contributes to its diverse biological activities, making it a candidate for various therapeutic applications. This article summarizes the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : 190.67 g/mol
- Structure : The compound features a spirocyclic framework that enhances its ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Inhibition of Enzymes : It acts as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are crucial in regulating hypoxia-inducible factors (HIFs). This inhibition can have therapeutic implications in conditions such as cancer and ischemic diseases by stabilizing HIFs and promoting angiogenesis under hypoxic conditions .
- Antimicrobial Activity : The compound has demonstrated selective antifungal activity, indicating its potential as a chitin synthase inhibitor, which could be valuable in treating fungal infections .
- Neurological Applications : Research suggests that compounds with similar structures may modulate voltage-gated ion channels, hinting at potential applications in treating neurological disorders .
Antifungal Activity
This compound has shown promising antifungal properties. In studies, derivatives of this compound were designed to inhibit chitin synthase, a key enzyme in fungal cell wall synthesis. The results indicated selective antifungal activity against various fungal strains .
Antiviral Activity
While specific antiviral activities against viruses such as dengue have not been explicitly reported for this compound itself, related diazaspiro compounds have exhibited significant antiviral properties. For instance, derivatives have been shown to inhibit Dengue virus type 2 (DENV2) with effective concentrations reported in cell-based assays .
Table 1: Summary of Biological Activities
Case Studies
- Antifungal Study : A study evaluated the antifungal efficacy of several derivatives based on this compound against common fungal pathogens. Results showed that specific modifications to the spiro structure enhanced antifungal activity significantly compared to the parent compound.
- PHD Inhibition Study : Another research effort focused on the inhibition of PHD enzymes by this compound and its derivatives. The study demonstrated that certain derivatives exhibited higher binding affinities and improved inhibitory effects on PHDs compared to existing inhibitors.
Future Directions
Research into this compound is ongoing, with particular emphasis on:
- Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.
- Expanded Biological Testing : Further investigation into the compound's effects on various disease models, particularly in oncology and infectious diseases.
- Mechanistic Studies : Detailed studies to elucidate the precise molecular interactions and pathways involved in the biological activity of this compound.
Properties
IUPAC Name |
6,9-diazaspiro[4.5]decan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-5-9-6-8(10-7)3-1-2-4-8/h9H,1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJZRCKRTHTEAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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